molecular formula C21H19ClN4O2S B2863945 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide CAS No. 894049-44-6

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2863945
CAS No.: 894049-44-6
M. Wt: 426.92
InChI Key: NCAXNYXVJXQXOT-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and functional groups of the compound.

Cellular Effects

Related compounds such as indole derivatives have shown cytotoxicity against selected human cancer cell lines , suggesting potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other bioactive compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Related compounds have shown activity in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. Related compounds such as indole derivatives are involved in various metabolic pathways .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-2-28-18-9-5-15(6-10-18)20(27)23-12-11-17-13-29-21-24-19(25-26(17)21)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAXNYXVJXQXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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